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Compound of Interest

Compound Name: ZSTK474

Cat. No.: B1684013

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of ZSTK474
with Phosphoinositide 3-kinase (PI3K). ZSTK474 is a potent, orally available, ATP-competitive
pan-class | PI3K inhibitor that has demonstrated significant antineoplastic activity.[1][2][3]
Understanding its interaction with the PI3K active site at a molecular level is crucial for the
rational design of next-generation inhibitors and for optimizing its therapeutic application.

Quantitative Analysis of ZSTK474 Inhibition

ZSTK474 has been shown to inhibit all four class | PI3K isoforms (a, 3, 8, and y) with high
potency.[1][2] The inhibitory activity is summarized in the tables below, presenting IC50 (half-
maximal inhibitory concentration) and Ki (inhibition constant) values, which highlight its pan-
PI3K inhibitory profile with a particular potency against the PI3Kd isoform.[4][5]

Table 1: IC50 Values of ZSTK474 against Class | PI3K Isoforms
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PI3K Isoform IC50 (nM)
PI3Ka 16

PI3KP 44

PI3Kd 46-5
PI3Ky 49

Data sourced from multiple biochemical assays.

[1]5]

Table 2: Ki Values of ZSTK474 against Class | PI3K Isoforms

PI3K Isoform Ki (nM)
PI13Ka 6.7
PI3KB 10.4
PI3Kd 1.8
PI3Ky 11.7

These values indicate ZSTK474 is an ATP-
competitive inhibitor.[4][5][6]

The PIBK/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell
cycle, proliferation, survival, and growth.[7][8][9] Its dysregulation is frequently implicated in
various cancers.[10] ZSTK474 exerts its anticancer effects by inhibiting PI3K, the upstream
kinase in this pathway, thereby blocking downstream signaling.[2]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of ZSTK474.
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Experimental Protocols
In Vitro PI3K Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

This protocol outlines a non-radioactive method to determine the inhibitory activity of ZSTK474

against PI3K isoforms.
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Prepare Reagents:
- PI3K enzyme
- ZSTK474 (various conc.)
- ATP
- PIP2 substrate

'

Incubate PI3K, ZSTK474,
ATP, and PIP2

Add Detection Reagents:
- Biotin-PIP3
- Eu3+-cryptate labeled anti-GST Ab
- XL665-labeled streptavidin

Read HTRF Signal

Data Analysis:
Calculate IC50 values

Click to download full resolution via product page
Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.

Methodology:
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Reaction Setup: In a 384-well plate, combine the specific PI3K isoform, varying
concentrations of ZSTK474, and the substrate PIP2.

Initiation: Start the kinase reaction by adding a solution of ATP.

Incubation: Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled
temperature (e.g., 28°C).

Detection: Stop the reaction and add the HTRF detection reagents. These typically include a
biotinylated PIP3 tracer, a europium cryptate-labeled antibody that binds the kinase, and
streptavidin-XL665.

Signal Measurement: After a further incubation period, measure the fluorescence at two
wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is proportional to the
amount of PIP3 produced.

Data Analysis: Plot the HTRF signal against the concentration of ZSTK474 to determine the
IC50 value.

Molecular Docking of ZSTK474 into the PI3K Active Site

Computational docking studies are employed to predict the binding conformation and
interactions of ZSTK474 within the ATP-binding pocket of PI3K.
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Start

Prepare Protein Structure:
- Obtain PI3K crystal structure (e.g., PDB ID: 2WXL)
- Remove water and ligands
- Add hydrogens

y

[ Define Binding Site: ) Prepare Ligand Structure:

. S - Generate 3D coordinates of ZSTK474
~ (e S T e ) (P2t - Assign partial charges and atom types

Perform Docking:
- Use software like FlexX or GLIDE
- Generate multiple binding poses

Score and Rank Poses:
- Use scoring functions (e.g., F-score, ChemScore)
- Select the best-ranked pose

Analyze Interactions:
- Identify hydrogen bonds, hydrophobic interactions, etc.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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